5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15890259
Molecular Formula: C11H10INO
Molecular Weight: 299.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10INO |
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Molecular Weight | 299.11 g/mol |
IUPAC Name | 5-iodo-1,2-dimethylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C11H10INO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3 |
Standard InChI Key | ZGNXPUCHVFEJCV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)I)C=O |
Introduction
Synthetic Methodologies
Regioselective Iodination Strategies
The synthesis of iodinated indoles typically employs N-iodosuccinimide (NIS) as the iodinating agent, with Lewis acids such as BF₃·Et₂O enhancing reactivity. In a representative procedure for 5-iodo-1H-indole-3-carbaldehyde, indole derivatives react with NIS in dichloromethane under ambient conditions, achieving yields up to 78% . For the dimethylated variant, pre-functionalization of the indole nucleus with methyl groups prior to iodination is likely critical.
Optimization of Reaction Conditions
Key parameters influencing iodination efficiency include:
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Acid Catalyst: BF₃·Et₂O outperforms TFA or HCl, with a 1:2 molar ratio of indole to catalyst yielding optimal results .
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Solvent: Dichloromethane (DCM) provides a balance between solubility and reaction kinetics.
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Temperature: Room temperature (25°C) minimizes side reactions while maintaining reasonable reaction rates .
A hypothetical synthesis pathway for 5-iodo-1,2-dimethyl-1H-indole-3-carbaldehyde might involve:
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Methylation of Indole: Introducing methyl groups at N1 and C2 via alkylating agents such as methyl iodide.
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Vilsmeier-Haack Formylation: Installing the aldehyde group at C3 using POCl₃ and DMF.
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Iodination: Treating the dimethylated indole-3-carbaldehyde with NIS and BF₃·Et₂O in DCM.
Challenges in Functionalization
The presence of methyl groups introduces steric hindrance, which may reduce iodination yields compared to non-methylated analogs. For instance, 5-iodo-7-methyl-1H-indole-3-carbaldehyde was synthesized in only 47% yield, attributed to steric effects from the C7 methyl group . Similar challenges are anticipated for the 1,2-dimethyl derivative, necessitating careful optimization of reaction stoichiometry and catalyst loading.
Physicochemical Properties
Spectral Characterization
Data from analogous compounds provide insights into expected spectral features:
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¹H NMR: The aldehyde proton typically resonates as a singlet near δ 9.9–10.1 ppm, while aromatic protons appear as doublets or multiplets between δ 7.0–8.5 ppm . Methyl groups attached to nitrogen (N1) and carbon (C2) would produce singlets near δ 3.8 ppm and δ 2.5 ppm, respectively.
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¹³C NMR: The aldehyde carbon appears near δ 185 ppm, with iodine-induced deshielding shifting adjacent aromatic carbons to δ 130–140 ppm .
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IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the aldehyde C=O stretch .
Future Research Directions
Synthetic Advancements
Developing catalytic asymmetric methods for introducing methyl groups could yield enantiomerically pure derivatives, expanding utility in chiral drug synthesis. Additionally, photoredox catalysis might enable milder iodination conditions, reducing reliance on stoichiometric Lewis acids.
Biological Screening
Comprehensive in vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens (e.g., Staphylococcus aureus, Escherichia coli) is warranted. Structure-activity relationship (SAR) studies could elucidate the impact of methyl substituents on bioactivity.
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity patterns, such as the influence of methyl groups on iodine’s electrophilic substitution orientation. Molecular docking studies may identify potential protein targets, guiding rational drug design.
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